胆固醇乙酸酯

描述

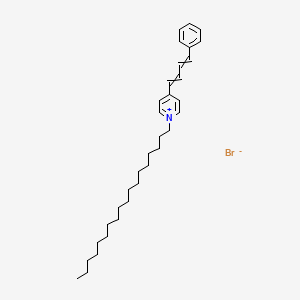

Cholestanol acetate is a chemical compound with the molecular formula C29H50O2 . It is a derivative of cholesterol, which is a lipid-type molecule and one of the most important structural components of cell membranes .

Molecular Structure Analysis

The molecular structure of cholestanol acetate consists of a steroid skeleton of four fused rings, three six-membered and one five-membered, with an aliphatic hydrocarbon side chain . The IUPAC Standard InChI for cholestanol acetate is InChI=1S/C29H50O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-27H,7-18H2,1-6H3 .

Physical And Chemical Properties Analysis

Cholestanol acetate has a molecular weight of 430.71 . Its melting point is 96-97 °C, and its predicted boiling point is 446.3±13.0 °C . The predicted density of cholestanol acetate is 0.98±0.1 g/cm3 .

科学研究应用

热行为和固体多晶型物:胆固醇乙酸酯表现出独特的热行为和固-固转变。特殊的热处理可以在胆固醇乙酸酯中诱导胆甾相,从而形成四种固态(SI、SII、SIII 和 SIV)。这些状态显示出不同的 X 射线粉末衍射图,表明不同的结晶形式 (Kunihisa & Gotoh, 1977).

生物合成研究:对胆固醇生物合成的研究表明,胆固醇乙酸酯可以被纯化以分离特定的成分,例如 C14-胆固醇,这对于理解胆固醇代谢非常重要 (Schwenk & Werthessen, 1952).

脂质研究中的方法学方面:胆固醇及其衍生物(包括胆固醇)被用作临床脂质研究中的标记物。用于测定血清非胆固醇甾醇和甾烷(包括胆固醇)的分析方法的进步突出了它们在生物医学研究中的重要性 (Lütjohann, 2015).

催化氢化:已经探索了在特定条件下(例如在含有盐酸的乙酸中)氢化胆固醇乙酸酯,以了解其化学性质和潜在应用 (Kawasaki, 1939).

环氧化和结构分析:胆甾烷衍生物(如 5α,6α-环氧-7-去甲胆甾-3β-基乙酸酯)的制备和结晶已对其分子结构和化学行为进行了研究 (Andrade et al., 2011).

在植物组织培养中的应用:胆固醇乙酸酯已用于研究植物组织培养中植物蜕皮甾类激素的生物合成,深入了解植物生物化学和分子生物学 (Nagakari et al., 1994).

属性

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-27H,7-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLIUSDPFOUISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Glycine, N-[N-[2-methoxy-2-oxo-1-(phenylmethyl)ethyl]-D-phenylalanyl]-, methyl ester, (S)- (9CI)](/img/no-structure.png)

![Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate](/img/structure/B1143254.png)

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)

![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)